molecular formula C10H12FNO2 B15307000 Benzyl (2-fluoroethyl)carbamate

Benzyl (2-fluoroethyl)carbamate

Cat. No.: B15307000
M. Wt: 197.21 g/mol
InChI Key: HAGWYFMYNIWLMO-UHFFFAOYSA-N
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Description

Benzyl (2-fluoroethyl)carbamate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a benzyl group and the hydrogen atom of the amino group is replaced by a 2-fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-fluoroethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-fluoroethylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-fluoroethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and 2-fluoroethylamine.

    Oxidation: Corresponding carbonyl compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl (2-fluoroethyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing benzyl alcohol and 2-fluoroethylamine. The released amine can then participate in various biochemical pathways, depending on the context of its use . The molecular targets and pathways involved are specific to the application and the biological system in which the compound is used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyl and fluoroethyl groups, which confer specific chemical properties and reactivity. The fluoroethyl group, in particular, can participate in unique substitution reactions, making this compound valuable in synthetic chemistry.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

benzyl N-(2-fluoroethyl)carbamate

InChI

InChI=1S/C10H12FNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

HAGWYFMYNIWLMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCF

Origin of Product

United States

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